2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid
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Overview
Description
2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid is a complex organic compound that features a naphthalene ring, a benzoic acid moiety, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid typically involves the reaction of 1-naphthoyl chloride with thiourea to form the intermediate 1-naphthoylthiourea. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl ester counterparts, the free carboxylic acid group in this compound allows for different reactivity and potential for forming hydrogen bonds, which can influence its interactions in biological systems and its solubility in various solvents.
Properties
IUPAC Name |
2-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(14-10-5-7-12-6-1-2-8-13(12)14)21-19(25)20-16-11-4-3-9-15(16)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMQTUDIZCFHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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